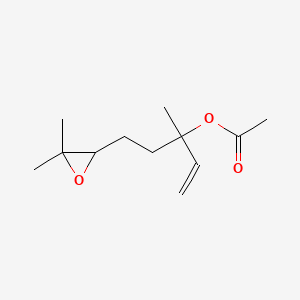

1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl acetate

Description

Contextualizing the Epoxide-Containing Allyl Acetate (B1210297) Moiety in Organic Chemistry Research

The molecular framework of 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl acetate features two highly significant functional groups: an epoxide and an allyl acetate. Epoxides, or oxiranes, are three-membered cyclic ethers characterized by substantial ring strain, which renders them highly reactive towards nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity makes them exceptionally valuable intermediates in organic synthesis, as the ring-opening reaction can be controlled to produce a variety of functionalized molecules, including diols, amino alcohols, and ethers. rsc.orgmdpi.comnih.gov Epoxide ring-opening reactions are fundamental transformations that have been applied to the synthesis of complex natural products and biologically important compounds. rsc.orgnih.gov

Allyl acetates are also versatile substrates in organic chemistry, particularly in the realm of transition-metal catalysis. The allylic group can undergo a range of transformations, and the acetate serves as a good leaving group in many reactions. The oxidation of allyl acetate itself has been studied as a route to form epoxy derivatives, which can then undergo further reactions like reacting with acetic acid to yield glycerol (B35011) esters. researchgate.net The presence of both moieties in a single molecule suggests a platform for diverse and sequential chemical transformations.

Significance of Investigating Novel Alkene-Epoxide-Ester Architectures

The combination of an alkene, an epoxide, and an ester within a single molecular architecture, as seen in this compound, is of considerable academic interest. Such polyfunctional molecules are powerful building blocks for several reasons:

Orthogonal Reactivity: The different functional groups can potentially be addressed selectively under different reaction conditions. For instance, the epoxide can be opened under acidic or basic conditions, while the alkene could be subjected to reactions like hydrogenation, dihydroxylation, or metathesis, and the ester can be hydrolyzed. This allows for a stepwise and controlled construction of more complex molecular targets.

Intramolecular Reactions: The proximity of these functional groups opens up the possibility for a wide array of intramolecular reactions. For example, under certain conditions, the molecule could undergo cyclization reactions initiated by the opening of the epoxide ring, potentially leading to the formation of substituted tetrahydrofurans or tetrahydropyrans. rsc.org

Stereochemical Complexity: The structure contains multiple stereocenters, including the carbon atom bearing the acetate group and the two carbons of the epoxide ring. The synthesis of specific stereoisomers of this molecule and the study of how their stereochemistry influences the outcome of subsequent reactions are significant areas for investigation. Asymmetric epoxidation methods are well-established for creating chiral epoxides, which are crucial in modern drug development. mdpi.com

The high reactivity of the epoxide's three-membered ring is a key feature, making it susceptible to ring-opening by a wide range of nucleophiles under both acidic and basic conditions. masterorganicchemistry.commdpi.comlibretexts.org This inherent reactivity is the basis for its utility as a synthetic intermediate. nih.gov

Current Gaps and Future Perspectives in the Academic Study of this compound

Future academic work could be directed toward several key areas:

Synthesis: Developing and optimizing synthetic routes to this molecule would be a primary objective. A logical approach would be the selective epoxidation of the corresponding diene precursor, (E/Z)-3-methyl-7,7-dimethyl-1,6-octadien-3-yl acetate. A variety of epoxidation methods, from classic reagents like m-CPBA to modern catalytic systems, could be explored to achieve high yield and potentially high stereoselectivity. masterorganicchemistry.comorganic-chemistry.org

Stereochemistry: The synthesis of specific enantiomers and diastereomers of the compound would be a sophisticated goal. This could involve using asymmetric epoxidation techniques or starting from chiral precursors. mdpi.com

Reactivity Analysis: A systematic investigation of the molecule's reactivity is crucial. This would involve studying the ring-opening of the epoxide with various nucleophiles (e.g., water, alcohols, amines), exploring intramolecular cyclization possibilities, and examining the reactions of the alkene and ester functionalities.

Application as a Building Block: Demonstrating the utility of this compound as an intermediate in the synthesis of more complex molecules, such as natural products or novel materials, would solidify its importance in organic chemistry.

Potential Research Directions and Expected Outcomes

| Research Area | Objective | Potential Methods | Expected Scientific Outcome |

|---|---|---|---|

| Synthetic Route Development | To establish an efficient and scalable synthesis of the target compound. | Selective epoxidation of a diene precursor using reagents like m-CPBA, hydrogen peroxide with a catalyst, or Sharpless asymmetric epoxidation. mdpi.comorganic-chemistry.org | A reliable protocol for accessing the molecule, including reaction conditions, yields, and purification methods. |

| Stereoselective Synthesis | To synthesize specific stereoisomers of the compound. | Asymmetric epoxidation catalysts (e.g., Jacobsen-Katsuki, Shi epoxidation). organic-chemistry.org | Access to enantiomerically enriched forms of the molecule for further stereospecific reactions and applications. |

| Reactivity Profiling | To map the chemical behavior of the compound's functional groups. | Acid- and base-catalyzed epoxide ring-opening with various nucleophiles; transition-metal-catalyzed reactions at the allyl group; intramolecular cyclization studies. libretexts.orgacs.org | A comprehensive understanding of the molecule's reactivity, regioselectivity, and stereoselectivity in various transformations. |

| Synthetic Applications | To utilize the compound as a key intermediate in the synthesis of complex targets. | Multi-step synthesis of natural products or their analogues, leveraging the compound's multiple functional groups. | Demonstration of the molecule's value as a versatile building block in synthetic organic chemistry. |

Defining the Scope of Academic Inquiry into this compound

Given the current state of knowledge, the scope of academic inquiry into this compound is fundamentally exploratory. The initial focus must be on its synthesis and fundamental characterization. This includes unambiguous confirmation of its structure and stereochemistry using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and crystallographic methods if suitable crystals can be obtained.

Following this foundational work, the scope can broaden to a systematic investigation of its reactivity. This would involve treating it as a model system for studying the interplay of alkene, epoxide, and ester functionalities. The ultimate goal of such an inquiry would be to establish this molecule as a new, useful tool in the synthetic organic chemist's toolbox, providing a versatile and stereochemically rich scaffold for the construction of complex molecular architectures.

Properties

IUPAC Name |

[5-(3,3-dimethyloxiran-2-yl)-3-methylpent-1-en-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-6-12(5,14-9(2)13)8-7-10-11(3,4)15-10/h6,10H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXOLLYBCSDBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(CCC1C(O1)(C)C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866054 | |

| Record name | 2-Oxiranepropanol, .alpha.-ethenyl-.alpha.,3,3-trimethyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41610-76-8 | |

| Record name | 6,7-Epoxylinalool acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41610-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxiranepropanol, alpha-ethenyl-alpha,3,3-trimethyl-, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041610768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxiranepropanol, .alpha.-ethenyl-.alpha.,3,3-trimethyl-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiranepropanol, .alpha.-ethenyl-.alpha.,3,3-trimethyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 3,4 Epoxy 4 Methylpentyl 1 Methylallyl Acetate

Total Synthesis Approaches to 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl Acetate (B1210297)

A total synthesis of 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl acetate would necessitate a carefully planned sequence of reactions to construct the carbon skeleton and introduce the required functional groups with the correct stereochemistry.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. chemrxiv.orgamazonaws.com For this compound, two primary disconnections are evident: the ester linkage and the epoxide ring.

Disconnection of the Ester Linkage: The 1-methylallyl acetate moiety can be disconnected at the ester bond. This leads to a tertiary allylic alcohol and an acetylating agent (such as acetic anhydride (B1165640) or acetyl chloride). This disconnection simplifies the target to a chiral epoxy alcohol.

Disconnection of the Epoxide Ring: The epoxide can be retrosynthetically derived from a trisubstituted alkene. This disconnection points to a homoallylic alcohol as a key intermediate, which contains the requisite carbon skeleton and a hydroxyl group to direct a subsequent stereoselective epoxidation.

Following this logic, a plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests a synthetic route commencing with the construction of a C8 carbon chain, followed by stereoselective epoxidation and final esterification.

Stereoselective Epoxidation Techniques for the 3,4-Epoxy Moiety

The formation of the chiral epoxide is a critical step in the synthesis. Given the presence of a hydroxyl group in the proposed precursor (a homoallylic alcohol), directed epoxidation methods can be employed to control the stereochemistry.

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetra(isopropoxide) catalyst, a chiral tartrate ester, and tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgdalalinstitute.comorganicreactions.org While highly effective for allylic alcohols, its efficiency can be lower for homoallylic alcohols. organic-chemistry.orgnih.govacs.org

Vanadium-catalyzed asymmetric epoxidation has emerged as a powerful alternative for homoallylic alcohols. organic-chemistry.orgnih.govacs.org These reactions often utilize chiral hydroxamic acid ligands to achieve high enantioselectivities.

Table 1: Comparison of Asymmetric Epoxidation Methods for Allylic and Homoallylic Alcohols

| Method | Catalyst System | Substrate | Typical Enantiomeric Excess (ee) |

| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, TBHP | Allylic Alcohols | >90% organicreactions.org |

| Vanadium-Catalyzed Epoxidation | V(OiPr)₃, Chiral Hydroxamic Acid Ligand, TBHP | Homoallylic Alcohols | Up to 99% nih.gov |

For the synthesis of this compound, a vanadium-catalyzed approach would likely be the more effective strategy for the stereoselective epoxidation of the homoallylic alcohol precursor.

Formation of the 1-Methylallyl Acetate Ester Linkage

The final step in the proposed synthesis is the formation of the tertiary allylic acetate. This can be achieved through several standard esterification methods, such as reaction of the tertiary alcohol with acetyl chloride or acetic anhydride in the presence of a base.

Alternatively, palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, provide a versatile method for the formation of allylic esters. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the reaction of an allylic substrate (e.g., an allylic carbonate or halide) with a nucleophile in the presence of a palladium catalyst. While typically used for C-C bond formation, it can be adapted for C-O bond formation.

Construction of the Alkyl Chain Precursors

The synthesis of the C8 alkyl chain precursor with the required functionality can be accomplished through various methods in organic synthesis. One possible approach involves the coupling of smaller fragments. For instance, a Grignard reagent derived from a C5 alkyl halide could be reacted with a C3 epoxide or aldehyde to construct the carbon skeleton. The strategic placement of functional groups would be crucial to allow for the introduction of the double bond and the hydroxyl group at the desired positions. The construction of chiral building blocks is a fundamental aspect of modern organic synthesis. hilarispublisher.comresearchgate.netnih.gov

Alternative Synthetic Routes and Convergent Synthesis Strategies

A convergent synthesis approach could offer increased efficiency by preparing key fragments of the molecule separately and then combining them at a later stage. fairfield.edunih.gov For this compound, a convergent strategy could involve the synthesis of a functionalized epoxide fragment and a separate fragment containing the 1-methylallyl acetate moiety. These two fragments could then be coupled, for example, via a Grignard reaction or a cross-coupling reaction.

Scheme 2: Convergent Synthesis Approach

Mechanistic Investigations of Key Bond-Forming Reactions

The mechanisms of the key bond-forming reactions are crucial for understanding and optimizing the synthesis.

Sharpless-Katsuki Asymmetric Epoxidation: The mechanism involves the formation of a chiral titanium-tartrate-hydroperoxide complex. acs.orgnih.gov The allylic alcohol substrate coordinates to the titanium center, and the peroxide oxygen is delivered to one face of the double bond, directed by the chiral tartrate ligand.

Tsuji-Trost Reaction: The mechanism of the Tsuji-Trost reaction proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com The palladium catalyst first coordinates to the double bond of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. A nucleophile then attacks the π-allyl complex, leading to the final product and regeneration of the palladium(0) catalyst. The regioselectivity and stereoselectivity of the nucleophilic attack are influenced by the nature of the ligands on the palladium and the nucleophile itself.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The structure of linalyl acetate presents a significant challenge regarding chemo- and regioselectivity during epoxidation. The molecule contains two distinct carbon-carbon double bonds: a monosubstituted terminal double bond (at the 1,2-position) and a trisubstituted internal double bond (at the 6,7-position). The selective epoxidation of the 6,7-double bond is required to yield the target compound, this compound.

The outcome of the epoxidation reaction is largely governed by the inherent reactivity of the double bonds and the chosen epoxidation method. The internal, trisubstituted double bond is more electron-rich and sterically less hindered than the terminal vinyl group, making it more nucleophilic. Consequently, it is generally more reactive towards electrophilic oxidizing agents.

Several methods have been explored for the epoxidation of linalyl acetate and similar terpenic compounds:

Peroxy-acid Epoxidation : Reagents like meta-chloroperoxybenzoic acid (mCPBA) are common for epoxidation. Studies involving thermal and photochemical oxidation of linalyl acetate using reagents such as mCPBA and hydrogen peroxide (H₂O₂) have been conducted. These reactions can produce a mixture of the desired 6,7-epoxy-3,7-dimethyl-1-octene-3-yl acetate and the 1,2-epoxy isomer, highlighting the challenge of achieving perfect regioselectivity. researchgate.net

Catalytic Epoxidation : The use of transition metal catalysts offers a pathway to enhanced selectivity. For the related compound linalool (B1675412), a robust and non-noble cobalt catalyst has been shown to achieve high yields of linalool epoxide under mild conditions, demonstrating excellent selectivity for the trisubstituted double bond. researchgate.netkaust.edu.sadntb.gov.ua This approach suggests that similar catalytic systems could be highly effective for the regioselective epoxidation of linalyl acetate.

Autoxidation : Linalyl acetate is susceptible to autoxidation when exposed to air. This process involves the formation of hydroperoxides as primary oxidation products, which can then lead to the formation of epoxides. nih.gov However, autoxidation is generally a non-selective process and results in a complex mixture of oxidation products, making it less suitable for the targeted synthesis of a single epoxide isomer. nih.gov

The Sharpless asymmetric epoxidation, a renowned method for the enantioselective epoxidation of allylic alcohols, relies on the directing effect of the hydroxyl group to achieve high selectivity. wikipedia.orgorganic-chemistry.orgoregonstate.edu As linalyl acetate lacks this directing group, the selectivity of its epoxidation is primarily dictated by the electronic and steric properties of the alkenes themselves, favoring the more reactive 6,7-double bond.

| Method | Oxidizing Agent | Typical Selectivity | Key Considerations |

|---|---|---|---|

| Peroxy-acid Oxidation | mCPBA, H₂O₂ | Favors the more electron-rich 6,7-double bond, but can produce a mixture of 1,2- and 6,7-epoxide isomers. researchgate.net | Stoichiometric use of peroxy-acid generates waste. Reaction conditions can influence the product ratio. |

| Catalytic Epoxidation | Molecular Oxygen or Hydroperoxides with a metal catalyst (e.g., Cobalt) | Can achieve high regioselectivity for the 6,7-double bond under optimized, mild conditions. researchgate.netkaust.edu.sa | Catalyst design is crucial for efficiency and selectivity. Offers potential for catalyst recycling. |

| Autoxidation | Atmospheric Oxygen | Low selectivity, leads to a mixture of hydroperoxides, epoxides, and other oxidation products. nih.gov | Uncontrolled reaction, not suitable for preparative synthesis of a specific isomer. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of this compound can be approached through various green chemistry principles to enhance its sustainability. These approaches focus on the use of renewable resources, catalytic methods, and environmentally benign reagents.

Renewable Feedstocks : The starting material, linalyl acetate, is a major component of essential oils, such as lavender oil, which are derived from plant sources. researchgate.net Utilizing linalyl acetate from these natural, renewable feedstocks provides a sustainable foundation for the synthesis.

Catalytic Methods : Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry.

Biocatalysis : Enzymatic synthesis is another promising green avenue. While the direct enzymatic epoxidation of linalyl acetate is an area for future research, the enzymatic production of linalyl acetate itself in solvent-free systems has been demonstrated. researchgate.net This highlights the potential of biocatalysts to perform selective transformations under mild conditions.

Green Oxidants : The choice of oxidizing agent is critical. Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. researchgate.net This presents a significant advantage over traditional peroxy-acids like mCPBA, which generate stoichiometric amounts of carboxylic acid waste.

Alternative Reaction Conditions :

Solvent-Free Systems : Performing reactions without a solvent or in green solvents minimizes waste and potential environmental impact. Enzymatic esterifications of linalool have been successfully carried out in solvent-free media, suggesting the feasibility of this approach for related transformations. researchgate.net

Continuous Flow Chemistry : Implementing the synthesis in a continuous flow system can offer improved safety, efficiency, and scalability compared to traditional batch processes. unibe.ch This technology allows for precise control over reaction parameters, potentially enhancing selectivity and reducing reaction times.

| Green Chemistry Principle | Application in Synthesis | Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Utilizing linalyl acetate isolated from essential oils (e.g., lavender oil). researchgate.net | Reduces reliance on fossil fuels; biodegradable starting material. |

| Catalysis | Employing reusable, non-noble metal catalysts (e.g., cobalt-based systems) or enzymes. researchgate.netresearchgate.net | Increases atom economy, reduces waste, allows for milder reaction conditions, and enables catalyst recycling. |

| Use of Safer Chemicals | Substituting traditional peroxy-acids with hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net | Eliminates hazardous reagents and generates water as the sole byproduct. |

| Energy Efficiency | Developing catalytic processes that operate under mild temperature and pressure conditions. kaust.edu.sa | Reduces energy consumption and associated environmental footprint. |

| Waste Prevention | Using solvent-free reaction conditions or continuous flow processes. researchgate.netunibe.ch | Minimizes solvent waste and improves process efficiency and safety. |

Chemical Reactivity and Mechanistic Transformations of 1 3,4 Epoxy 4 Methylpentyl 1 Methylallyl Acetate

Epoxide Ring-Opening Reactions and Associated Reaction Pathways

The strained three-membered ring of the epoxide is susceptible to cleavage by a variety of reagents, proceeding through distinct mechanistic pathways depending on the reaction conditions.

Nucleophilic Ring-Opening Studies

Under nucleophilic conditions, the epoxide ring of 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl acetate (B1210297) is expected to undergo ring-opening via an S(_N)2 mechanism. Strong nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide. In this case, the secondary carbon (C3) is more accessible than the tertiary carbon (C4). This regioselectivity is a well-established principle for the ring-opening of unsymmetrical epoxides in basic or neutral media.

The reaction with a nucleophile (Nu) would proceed as follows:

Figure 1: Proposed nucleophilic ring-opening at the less substituted carbon (C3) of the epoxide.

Common nucleophiles that can be employed for such transformations include alkoxides, cyanide, azide, and organometallic reagents. The product of this reaction would be a tertiary alcohol at C4 and the nucleophile attached to C3.

A noteworthy aspect of this molecule is the potential for the acetate group to act as an intramolecular nucleophile. libretexts.org This neighboring group participation (NGP) can lead to the formation of a cyclic intermediate, which upon subsequent attack by an external nucleophile, can yield products with retention of stereochemistry. libretexts.org

Acid-Catalyzed Rearrangements of the Epoxy Moiety

In the presence of acid, the epoxide oxygen is protonated, creating a better leaving group and activating the epoxide ring towards nucleophilic attack or rearrangement. For a trisubstituted epoxide like the one in the target molecule, the protonated epoxide can open to form a tertiary carbocation at C4, which is more stable than the alternative secondary carbocation at C3.

This carbocation intermediate can then undergo several transformations:

Nucleophilic attack: A weak nucleophile present in the medium (e.g., water, alcohol) can attack the carbocation, leading to the formation of a 1,2-diol or its corresponding ether.

Rearrangement: The carbocation can undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation, which can then be trapped by a nucleophile or lose a proton to form an alkene.

Analogous acid-catalyzed rearrangements have been observed in structurally similar terpenoid epoxides like those derived from linalool (B1675412) and nerolidyl acetate. researchgate.net For instance, linalool epoxides can undergo cyclization to form oxygen-containing heterocyclic compounds such as linalool oxides. researchgate.netmdpi.com Given the structure of 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl acetate, an intramolecular cyclization involving the allyl double bond could also be envisioned under acidic conditions, leading to the formation of cyclic ethers.

Lewis acids, such as boron trifluoride etherate (BF(_3)·OEt(_2)), are also potent catalysts for epoxide rearrangements. researchgate.net These can promote ring-opening and subsequent rearrangements to yield a variety of products, including aldehydes, ketones, and allylic alcohols. researchgate.net The specific outcome is often dependent on the substrate structure and the Lewis acid employed.

Enzymatic Biotransformations of the Epoxide Ring (in vitro/non-human systems)

The structural similarity of this compound to various terpenoids suggests that it could be a substrate for enzymatic transformations by microorganisms, particularly fungi and bacteria. researchgate.netnih.gov These biotransformations often involve enzymes such as epoxide hydrolases and cytochrome P450 monooxygenases.

Epoxide Hydrolases: These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding vicinal diol. This reaction is typically highly stereoselective.

Cytochrome P450 Monooxygenases: This superfamily of enzymes can catalyze a variety of oxidative reactions. While the epoxide is already present in the molecule, these enzymes could potentially catalyze further oxidations at other positions of the molecule or even rearrangements.

Studies on the biotransformation of terpenes by endophytic fungi have shown that these microorganisms can produce a diverse array of oxygenated derivatives. iyte.edu.trnih.govfrontiersin.org For example, fungi are known to hydroxylate terpenes at various positions. iyte.edu.tr Therefore, it is plausible that incubation of this compound with suitable microbial cultures could lead to novel hydroxylated and/or rearranged products.

Reactions Involving the Allyl Acetate Moiety

The allyl acetate functional group also offers several avenues for chemical transformations, including reactions at the ester carbonyl and at the allylic position.

Transesterification and Hydrolysis Mechanisms

The ester group in this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst (acid or base). This reaction involves the substitution of the acetyl group's ethoxy moiety with the alkoxy group from the alcohol.

Hydrolysis of the acetate ester to the corresponding tertiary allylic alcohol can be achieved under either acidic or basic conditions. nih.gov The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to give the carboxylate and the alcohol. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

The rate of hydrolysis of ester-containing epoxy compounds can be influenced by the presence of the epoxide ring. rsc.org Studies on biobased epoxy resins containing ester linkages have shown that these materials can undergo accelerated hydrolytic degradation. rsc.org An alternative hydrolysis pathway involving both the ester and epoxy moieties has been proposed for glycidyl (B131873) methacrylate, leading to a mixture of diol isomers. researchgate.net

Enzymatic hydrolysis of the acetate group is also a possibility. Lipases are a class of enzymes that are well-known for their ability to catalyze the hydrolysis of esters. nih.gov For instance, esterases from Burkholderia gladioli have been shown to stereoselectively hydrolyze linalyl acetate. nih.gov Given the structural similarities, it is conceivable that specific lipases could catalyze the enantioselective hydrolysis of this compound.

Allylic Rearrangements

The allyl acetate moiety can undergo allylic rearrangements, particularly in the presence of transition metal catalysts such as palladium. Palladium(0) complexes are known to catalyze the rearrangement of allylic esters. researchgate.net This process typically involves the formation of a π-allyl palladium intermediate, which can then be attacked by a nucleophile at either terminus of the allyl system. organic-chemistry.org In the case of tertiary allylic acetates, the reaction often proceeds with transposition, leading to the formation of a primary allylic acetate. organic-chemistry.org

Metal-catalyzed rearrangements of allylic esters have been studied, and the rate of rearrangement can be influenced by the nature of the ester group, with carbamates rearranging faster than acetates, which in turn rearrange more rapidly than carbonates. researchgate.net

The table below summarizes the key reactive sites and potential transformations of this compound.

| Functional Group | Reaction Type | Key Reagents/Conditions | Potential Products |

| Epoxide | Nucleophilic Ring-Opening | Strong nucleophiles (e.g., RO, CN, N(_3)) | Tertiary alcohol with nucleophile at C3 |

| Acid-Catalyzed Rearrangement | Protic acids (e.g., H(_2)SO(_4)), Lewis acids (e.g., BF(_3)·OEt(_2)) | Diols, cyclic ethers, rearranged carbonyls | |

| Enzymatic Biotransformation | Epoxide hydrolases, Cytochrome P450s | Diols, hydroxylated derivatives | |

| Allyl Acetate | Transesterification | Alcohol, acid or base catalyst | New ester and tertiary allylic alcohol |

| Hydrolysis | Acid or base | Tertiary allylic alcohol and acetic acid | |

| Enzymatic Hydrolysis | Lipases | Enantiomerically enriched tertiary allylic alcohol | |

| Allylic Rearrangement | Palladium(0) catalysts | Rearranged allylic acetate |

Reactivity of the Alkene Functionality

The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles and radicals. Its reactivity can be influenced by the presence of the nearby acetate group and the more distant epoxide ring.

Electrophilic addition is a characteristic reaction of alkenes. In this process, an electrophile accepts a pair of electrons from the alkene's pi bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile.

A primary example of this is epoxidation. The alkene can react with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a new epoxide ring. csbsju.edulibretexts.org This reaction is concerted, meaning the new C-O bonds form simultaneously from the same side of the double bond. libretexts.org Given the existing epoxide in the molecule, this reaction would yield a di-epoxide. The rate of this reaction is generally increased by electron-donating groups on the alkene, as they make the double bond more electron-rich and nucleophilic. csbsju.edu

Another common electrophilic addition is hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl). This reaction typically proceeds via a carbocation intermediate. The initial protonation of the double bond will occur to form the more stable carbocation. In the case of this compound, this would be a tertiary carbocation adjacent to the acetate-bearing carbon. The subsequent attack by the halide ion would complete the addition. Under acidic conditions, the epoxide ring can also be opened, potentially leading to more complex intramolecular reactions. libretexts.orgchemistrysteps.com

The table below summarizes the expected outcomes of key electrophilic additions.

| Reagent | Expected Major Product | Mechanism | Key Considerations |

| m-CPBA | Di-epoxide | Concerted | Stereospecific syn-addition. |

| HBr (in inert solvent) | Bromoalkane | Carbocation Intermediate | Follows Markovnikov's rule; potential for epoxide opening if conditions are harsh. |

| Br₂ (in CCl₄) | Dibromoalkane | Bromonium Ion Intermediate | Anti-addition of bromine atoms. |

The alkene functionality can also participate in radical reactions. These reactions are initiated by the formation of a radical species, which then adds to the double bond.

Peroxyl radicals, for instance, can add to carbon-carbon double bonds, a process that can lead to epoxidation under certain conditions. researchgate.net The reaction of the initial alkene with a radical initiator can form a carbon-centered radical, which may then react with molecular oxygen to form a peroxyl radical. researchgate.net This species could potentially undergo intramolecular reactions, although intermolecular reactions are also likely.

Furthermore, radical cyclization is a possibility, especially if a radical can be generated elsewhere in the molecule. For example, titanocene (B72419) chloride can reductively open epoxides to form a radical intermediate. acs.org If such a radical were formed at the C4 position of the parent compound, it could potentially add intramolecularly to the alkene, which would lead to the formation of a five- or six-membered ring, depending on the regioselectivity of the addition. This type of transformation highlights the potential for interaction between the two functional groups under radical conditions. researchgate.net

The table below outlines potential radical transformations.

| Reaction Type | Initiator/Reagent | Potential Intermediate | Possible Outcome(s) |

| Radical Addition | Peroxides, AIBN | Carbon-centered radical | Polymerization or addition of a radical fragment across the double bond. |

| Radical Epoxidation | Peroxyl radicals | Alkylperoxy radical | Formation of a second epoxide ring. researchgate.net |

| Intramolecular Cyclization | Titanocene Chloride (Cp₂TiCl) | β-titanoxy radical (from epoxide opening) | Formation of a new cyclic structure. acs.org |

Intermolecular Interactions and Complex Formation

The oxygen atoms of the acetate and epoxide groups in this compound possess lone pairs of electrons, making them capable of participating in various intermolecular interactions. These interactions can influence the compound's physical properties and its reactivity.

The oxygen atoms can act as hydrogen bond acceptors. In the presence of hydrogen bond donors, such as alcohols or water, weak hydrogen bonds can form. These interactions can affect the solubility of the compound and its conformational preferences in solution. In the context of reactivity, hydrogen bonding to the epoxide oxygen can enhance its electrophilicity, making it more susceptible to ring-opening by a nucleophile. rsc.org

Furthermore, the oxygen atoms can act as Lewis bases and coordinate to metal centers. For example, the epoxide oxygen can coordinate to a Lewis acid, which strongly activates the epoxide towards nucleophilic attack. Similarly, the carbonyl oxygen of the acetate group can coordinate to metal ions. This coordination is a key aspect of many transition-metal-catalyzed reactions involving allylic acetates, such as palladium-catalyzed allylic alkylation, where coordination to the metal is a crucial step in the catalytic cycle. acs.org Such interactions could be used to direct the stereochemical outcome of reactions or to facilitate transformations that would not occur otherwise.

Derivatization and Structural Modification of 1 3,4 Epoxy 4 Methylpentyl 1 Methylallyl Acetate

Synthesis of Analogs with Modified Epoxide Moieties

There is no published research on the synthesis of analogs of 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl acetate (B1210297) with modified epoxide moieties. This includes a lack of information on:

Variation of Substituents on the Epoxy Ring

No studies have been found that describe the introduction of different substituents onto the epoxy ring of the target compound. Such modifications would be crucial for structure-activity relationship (SAR) studies in various applications.

Alternative Cyclic Ethers

The synthesis of analogs where the epoxide is replaced by other cyclic ethers, such as oxetanes, tetrahydrofurans, or tetrahydropyrans, has not been reported for this specific molecule.

Exploration of Functionalization on the Alkyl Chain

No research has been published detailing the functionalization of the alkyl chain of 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl acetate. The introduction of functional groups at various positions along the pentyl chain could lead to novel compounds with potentially interesting properties, but this area remains unexplored.

Stereochemical Control in Derivative Synthesis

The synthesis of stereochemically defined derivatives of this compound hinges on the strategic use of stereoselective reactions. The inherent chirality of the starting material can be exploited to influence the stereochemical outcome of subsequent transformations, a process known as substrate-controlled stereoselection. Alternatively, reagent-controlled stereoselection, employing chiral catalysts or reagents, can override the influence of the substrate's chirality to afford specific desired stereoisomers.

Key reactions for derivatization where stereochemical control is crucial include:

Epoxide Ring-Opening: The epoxide is a key functional group for introducing diverse substituents. The regioselectivity and stereoselectivity of its opening are highly dependent on the reaction conditions.

Acid-Catalyzed Opening: Under acidic conditions, the reaction typically proceeds via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom (C-4). This often results in a mixture of stereoisomers due to the formation of a carbocation-like transition state.

Base-Catalyzed Opening: In basic or neutral media, the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C-3), leading to a predictable inversion of configuration at that center. This method offers excellent stereochemical control.

Allylic Substitution: The allylic acetate group can be displaced by various nucleophiles, often catalyzed by transition metals like palladium. The stereochemical outcome of these reactions can be controlled by the choice of catalyst and ligands. For instance, certain palladium catalysts can facilitate either retention or inversion of configuration at the allylic carbon (C-1).

Diastereoselective Epoxidation: If the starting material were an unsaturated precursor, the stereochemistry of the epoxide itself can be controlled during its formation. The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols, which could be precursors to the target molecule. mdpi.com This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand to deliver the epoxide oxygen to a specific face of the double bond, yielding high enantiomeric excess. mdpi.com For chiral secondary allylic alcohols, this reaction typically produces the anti-epoxy alcohol with high selectivity. nih.gov More recent developments have introduced titanium salalen catalysts that can achieve highly syn-selective epoxidation of terminal allylic alcohols. nih.gov

The table below illustrates hypothetical derivatizations and the expected stereochemical outcomes based on the chosen reaction conditions.

| Derivative | Reaction Type | Reagent/Catalyst | Expected Stereochemical Outcome |

| 1-(4-Azido-3-hydroxy-4-methylpentyl)-1-methylallyl acetate | Epoxide ring-opening (SN2) | NaN3, NH4Cl | Inversion of configuration at C-3 |

| 1-(3,4-Dihydroxy-4-methylpentyl)-1-methylallyl acetate | Epoxide ring-opening (acid-catalyzed) | H3O+ | Mixture of diastereomers at C-3 and C-4 |

| 1-(3-Amino-4-hydroxy-4-methylpentyl)-1-methylallyl acetate | Epoxide ring-opening (SN2) | NH3 | Inversion of configuration at C-3 |

| 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl amine | Allylic substitution (retention) | Pd(PPh3)4, HNR2 | Retention of configuration at C-1 |

| 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl thiol | Allylic substitution (inversion) | PdCl2(dppf), RSH | Inversion of configuration at C-1 |

Structure-Activity Relationship (SAR) Hypotheses for Modified this compound Structures (Focus on theoretical or in vitro mechanisms, not biological activity or clinical outcomes)

The structural modifications of this compound can lead to derivatives with altered chemical reactivity and potential for interaction with biological macromolecules. The following SAR hypotheses are based on the potential in vitro mechanisms of action, drawing parallels from studies on analogous epoxy-containing compounds like insect pheromones and terpenoids. alfa-chemistry.comnih.gov The stereochemistry of these modified structures is expected to play a crucial role in their interactions. acs.org

Influence of Epoxide Ring Modifications:

Hypothesis 1: Nucleophilic Addition and Covalent Binding. The epoxide ring is an electrophilic site susceptible to nucleophilic attack from amino acid residues in proteins, such as cysteine or histidine. nih.gov Derivatives where the epoxide is opened with nucleophiles will lose this covalent binding potential. The nature of the introduced functional group (e.g., hydroxyl, amino, azido) will influence non-covalent interactions like hydrogen bonding and electrostatic interactions.

Hypothesis 2: Stereochemistry and Binding Pocket Fit. The stereochemistry of the diol or amino alcohol formed upon epoxide opening will dictate the spatial orientation of the substituents. This will affect how the molecule fits into a hypothetical binding pocket. For instance, a syn-diol might form a bidentate hydrogen bond with a receptor, whereas an anti-diol may not be able to adopt the correct conformation for a similar interaction. The stereochemistry of the epoxide itself has been shown to control regioselective reductions in related epoxyquinoid natural products. acs.org

Influence of Allylic Acetate Modifications:

Hypothesis 4: Introduction of New Interaction Sites. The introduction of new functional groups at the allylic position can create new opportunities for specific interactions. For example, an amine group could form a salt bridge with an acidic residue in a protein, while a thiol could engage in disulfide bond formation or coordinate with a metal ion.

The following table outlines hypothetical structural modifications and their postulated effects on in vitro mechanisms.

| Structural Modification | Key Feature Change | Hypothesized Effect on in vitro Mechanism |

| Epoxide ring opened to a diol | Loss of electrophilicity, increased polarity | Loss of covalent binding potential; altered hydrogen bonding capacity. |

| Epoxide ring opened to an amino alcohol | Introduction of a basic center | Potential for ionic interactions; altered hydrogen bonding network. |

| Acetate group replaced with a primary amine | Increased basicity and polarity | Potential for salt bridge formation; altered solubility. |

| Acetate group replaced with a long-chain ester | Increased lipophilicity | Enhanced partitioning into non-polar environments. |

| Inversion of stereocenter at C-1 | Altered 3D conformation | Change in fit to a hypothetical chiral binding site. |

Biological and Biochemical Research Methodologies Non Clinical Applied to 1 3,4 Epoxy 4 Methylpentyl 1 Methylallyl Acetate

In Vitro Enzymatic Metabolism Studies (Excluding Human Systems)

In vitro systems utilizing subcellular fractions are instrumental in identifying the primary metabolic routes of a compound. For 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl acetate (B1210297), the primary metabolic transformations are anticipated to involve hydrolysis of the acetate ester and modification of the epoxide ring.

The initial metabolic step for an allylic acetate such as 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl acetate is likely the hydrolysis of the ester bond. This reaction is typically catalyzed by carboxylesterases, which are abundant in liver microsomes and cytosol. For instance, studies on the structurally similar tertiary allylic acetate, linalyl acetate, have shown that it is readily hydrolyzed to its corresponding alcohol, linalool (B1675412), in in vitro preparations of rat blood and liver. nih.gov This hydrolysis is a critical detoxification step, as the resulting alcohol can be more readily conjugated and excreted. surrey.ac.uk

Following or in parallel with the ester hydrolysis, the epoxy group is a key site for metabolic transformation. Microsomal enzymes, particularly cytochrome P450 (CYP) monooxygenases and epoxide hydrolases (EHs), play a central role in the metabolism of epoxides. nih.gov Microsomal epoxide hydrolase (mEH) is known to hydrate (B1144303) epoxides to their corresponding vicinal diols, a crucial detoxification pathway. nih.gov

Conversely, cytosolic fractions also contain soluble epoxide hydrolase (sEH), which can contribute to epoxide metabolism. The relative contribution of microsomal and cytosolic epoxide hydrolases can vary depending on the substrate and the specific animal species being studied.

The primary enzyme systems anticipated to catalyze the transformation of this compound are carboxylesterases, cytochrome P450s, and epoxide hydrolases.

Carboxylesterases: These enzymes are responsible for the hydrolysis of the acetate group. Studies with linalyl acetate in rat liver preparations have confirmed the rapid enzymatic hydrolysis of the ester linkage. surrey.ac.ukoecd.org

Cytochrome P450 (CYP) Monooxygenases: The P450 system is a versatile family of enzymes that can catalyze a variety of oxidative reactions. In the context of the subject compound, CYPs could be involved in the epoxidation of the allyl double bond (if not already epoxidized) or further oxidation of the molecule. For example, P450 enzymes are known to be involved in the allylic hydroxylation and epoxidation of terpenes like linalool. researchgate.net Studies on the oxidation of allylic alcohols by P450s have shown the formation of α,β-unsaturated ketones. nih.gov

Epoxide Hydrolases (EHs): Both microsomal (mEH) and soluble (sEH) epoxide hydrolases are key enzymes in the detoxification of epoxides by converting them to diols. The substrate specificity of these enzymes can vary. For example, fungal biotransformation of limonene, a terpene, involves an epoxy intermediate that is subsequently hydrolyzed to a diol. researchgate.net

The following table summarizes the key enzyme systems and their potential roles in the metabolism of this compound, based on data from analogous compounds.

| Enzyme System | Subcellular Location | Potential Catalytic Reaction | Analogous Substrate |

| Carboxylesterases | Microsomes, Cytosol | Hydrolysis of the acetate ester to an alcohol. | Linalyl Acetate |

| Cytochrome P450 | Microsomes | Oxidation of the terpene backbone, potential for further oxidation of the epoxide or allylic positions. | Linalool, Allylic Alcohols |

| Microsomal Epoxide Hydrolase (mEH) | Microsomes | Hydrolysis of the epoxide to a vicinal diol. | Limonene Epoxide |

| Soluble Epoxide Hydrolase (sEH) | Cytosol | Hydrolysis of the epoxide to a vicinal diol. | Terpene Epoxides |

Cell-Free System Investigations of Biochemical Pathways

Cell-free systems, which consist of purified enzymes or subcellular fractions, are invaluable for dissecting complex biochemical pathways. For this compound, such systems can elucidate the sequence of metabolic events.

A probable metabolic pathway, based on studies of similar compounds, would initiate with the rapid hydrolysis of the acetate ester by carboxylesterases to yield the corresponding epoxy alcohol. surrey.ac.uknih.gov This is supported by research on linalyl acetate, where the primary metabolic step is its conversion to linalool. nih.gov The resulting epoxy alcohol can then be a substrate for epoxide hydrolases, leading to the formation of a triol. researchgate.net

Alternatively, the intact epoxy acetate could first be metabolized at the epoxide ring by epoxide hydrolases, followed by ester hydrolysis. The order of these reactions can be determined in cell-free systems by incubating the parent compound with specific enzyme preparations and analyzing the time course of metabolite formation.

Furthermore, cytochrome P450 enzymes could introduce additional hydroxyl groups at various positions on the carbon skeleton, leading to a more complex array of metabolites. The use of specific P450 inhibitors in cell-free systems can help identify the specific isozymes involved. nih.gov

A proposed metabolic pathway is illustrated below:

Ester Hydrolysis: this compound is hydrolyzed by carboxylesterases to form 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl alcohol and acetic acid.

Epoxide Hydration: The resulting epoxy alcohol is then hydrated by epoxide hydrolases to form a triol.

Oxidative Metabolism: The parent compound or its metabolites can undergo further oxidation by cytochrome P450 enzymes.

Exploration of Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA, Lipids)

The chemical structure of this compound, particularly the presence of a reactive epoxide ring, suggests the potential for interaction with biological macromolecules.

The binding of small molecules to proteins, such as serum albumin, can significantly influence their distribution and bioavailability. While direct binding data for this compound is unavailable, studies with other small molecules provide a framework for predicting its potential interactions. The binding affinity is often quantified by the dissociation constant (Kd).

Computational docking studies can also predict the binding affinity and mode of interaction of a ligand with a protein. For example, blind docking studies of terpenes with inflammatory enzymes have been used to estimate binding energies and identify potential inhibitory activity. researchgate.net Such studies could be applied to this compound to predict its interaction with various enzymes and receptors.

The following table presents representative binding affinity data for various small molecules to proteins, illustrating the range of affinities that can be observed.

| Ligand | Protein | Method | Binding Affinity (Kd) |

| Decane | Sol g 2.1 Protein | Fluorescence Assay | 0.32 µM |

| Undecane | Sol g 2.1 Protein | Fluorescence Assay | 0.33 µM |

| Dodecane | Sol g 2.1 Protein | Fluorescence Assay | 0.39 µM |

| Tridecane | Sol g 2.1 Protein | Fluorescence Assay | 0.38 µM |

Data from a study on fire ant venom protein. acs.org

At the sub-cellular level, the epoxide group of this compound is the most likely moiety to mediate a direct mechanism of action. Epoxides are electrophilic and can react with nucleophilic residues in proteins and DNA, leading to covalent adduct formation. This adduction can alter the function of the modified macromolecule.

The formation of protein adducts by reactive lipids and other electrophilic compounds is a known mechanism of cellular signaling and toxicity. Tandem mass spectrometry is a powerful tool for the detection and identification of such adducts.

The interaction of the acetate group is less likely to be a primary driver of a direct sub-cellular mechanism of action, as it is expected to be rapidly hydrolyzed. However, the resulting alcohol could interact with cellular targets through hydrogen bonding.

Biotransformation Pathways in Model Organisms (Non-Human, Non-Clinical)

The biotransformation of this compound in non-human, non-clinical model organisms is primarily investigated through in vitro and in vivo studies using organisms known for their robust metabolic systems, such as insects and microbial cultures like the yeast Saccharomyces cerevisiae. vanleeuwenlab.com The compound's structure, featuring both an acetate ester and an epoxide moiety, suggests two primary metabolic routes: hydrolysis of the ester linkage and detoxification of the epoxide ring.

The initial and most probable metabolic step is the rapid hydrolysis of the acetate ester. This reaction is catalyzed by a broad range of non-specific carboxylesterases present in the tissues of various organisms. researchgate.net This enzymatic action cleaves the ester bond, yielding acetic acid and the corresponding alcohol, 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl alcohol. This hydrolysis significantly increases the polarity of the molecule, preparing it for subsequent metabolic reactions. In model organisms like yeast, alcohol acetyltransferases are typically involved in the formation of acetate esters during fermentation, but the reverse hydrolytic reaction is also a key metabolic process. nih.govnih.gov

Following or concurrent with ester hydrolysis, the epoxide group is targeted by detoxification enzymes. Two major pathways are responsible for the metabolism of epoxides. wikipedia.org

Epoxide Hydrolase (EH) Pathway : This is a critical detoxification route where epoxide hydrolase enzymes catalyze the addition of a water molecule to the epoxide ring, resulting in the formation of a less reactive vicinal diol. wikipedia.orgnih.gov In insects, both microsomal (mEH) and soluble (sEH) epoxide hydrolases are known to play significant roles in metabolizing xenobiotic epoxides as well as endogenous molecules like juvenile hormones. nih.gov The resulting product from this pathway would be 1-(3,4-dihydroxy-4-methylpentyl)-1-methylallyl alcohol (assuming prior ester hydrolysis).

Glutathione (B108866) S-Transferase (GST) Pathway : This pathway involves the conjugation of the epoxide with the endogenous antioxidant glutathione (GSH). youtube.comyoutube.com This reaction is catalyzed by glutathione S-transferases (GSTs), a superfamily of detoxification enzymes. washington.edu The nucleophilic attack of the thiol group of glutathione on one of the electrophilic carbons of the epoxide ring leads to the formation of a stable, highly water-soluble glutathione conjugate, which can be further metabolized and excreted. washington.edunih.gov This is a major pathway for neutralizing reactive electrophiles like epoxides, preventing them from damaging cellular macromolecules. youtube.com

Research methodologies to elucidate these pathways typically involve incubating the parent compound with tissue homogenates (e.g., insect midgut or fat body), cell cultures, or purified enzymes. nih.gov The resulting metabolites are then identified and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Reaction Type | Enzyme Class | Substrate | Potential Product(s) |

|---|---|---|---|

| Ester Hydrolysis | Carboxylesterases | This compound | 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl alcohol + Acetic Acid |

| Epoxide Hydrolysis | Epoxide Hydrolases (EH) | 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl alcohol | 1-(3,4-dihydroxy-4-methylpentyl)-1-methylallyl alcohol |

| Glutathione Conjugation | Glutathione S-Transferases (GST) | 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl alcohol | Glutathione conjugate of the parent alcohol |

Toxicological Mechanism Studies (Cellular and Biochemical Level, Excl. Adverse Effects, Dosage, Human Clinical)

Investigations into the toxicological mechanisms of this compound at the cellular and biochemical level focus on the high reactivity of the epoxide functional group. wikipedia.org Epoxides are known to be electrophilic, and the strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening. libretexts.org This reactivity is the primary basis for the compound's potential toxicity.

The principal mechanism of toxicity involves the covalent binding, or alkylation, of the epoxide to cellular macromolecules. nih.gov The electrophilic carbons of the epoxide ring can react with nucleophilic sites on proteins (e.g., sulfhydryl groups of cysteine, amino groups of lysine) and nucleic acids (e.g., nitrogen atoms in DNA bases). This non-specific binding can lead to a variety of cellular dysfunctions.

Protein Adduct Formation : Covalent modification of proteins can lead to enzyme inhibition, disruption of protein structure and function, and induction of cellular stress responses. The binding to critical enzymes can disrupt essential metabolic or signaling pathways.

DNA Adduct Formation : The alkylation of DNA is a significant toxicological event. The formation of DNA adducts can interfere with DNA replication and transcription, potentially leading to mutations if not properly repaired by cellular DNA repair mechanisms. nih.gov

It is important to note that metabolic pathways can influence toxicity. While epoxide hydrolysis is generally considered a detoxification step, in some cases, the resulting diol can exhibit its own toxic profile or may be further metabolized to a more toxic species. researchgate.net Studies have shown that for certain epoxy fatty acids, toxicity is increased in the presence of soluble epoxide hydrolase, suggesting the diol metabolite is the more potent toxicant. researchgate.net

Methodologies for studying these mechanisms include in vitro assays using cell lines or subcellular fractions (microsomes, cytosol). The formation of protein and DNA adducts can be detected using radiolabeled compounds or by mass spectrometry-based proteomics and genomics approaches. Cellular responses to exposure, such as the induction of stress-response genes or the depletion of cellular glutathione, are quantified to understand the biochemical consequences of the toxicant-molecule interactions.

| Molecular Target | Mechanism of Interaction | Potential Biochemical Consequence |

|---|---|---|

| Proteins (e.g., Enzymes) | Covalent binding (Alkylation) of nucleophilic amino acid residues (e.g., Cys, Lys) by the epoxide ring. | Enzyme inactivation, disruption of protein conformation, induction of unfolded protein response. |

| Nucleic Acids (DNA) | Covalent binding (Alkylation) of nucleophilic sites on DNA bases. | Formation of DNA adducts, interference with DNA replication/transcription, activation of DNA repair pathways. |

| Glutathione (GSH) | Enzymatic (GST-mediated) or spontaneous conjugation with the epoxide ring. | Depletion of cellular glutathione stores, leading to increased susceptibility to oxidative stress. |

Computational and Theoretical Studies of 1 3,4 Epoxy 4 Methylpentyl 1 Methylallyl Acetate

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of a molecule. For 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl acetate (B1210297), MO calculations, typically using Density Functional Theory (DFT) methods, would provide invaluable insights into its chemical behavior.

Key parameters derived from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized around the C=C double bond and the oxygen atoms of the epoxide and acetate groups, which possess lone pairs of electrons. The LUMO would likely be centered on the antibonding orbitals associated with the C-O bonds of the strained epoxide ring and the carbonyl group (C=O) of the acetate. Nucleophilic attack, a characteristic reaction of epoxides, would be directed towards the LUMO at the epoxide carbons, while electrophilic attack would target the high-electron-density regions of the HOMO.

Table 1: Illustrative Electronic Properties of Related Epoxy Compounds Calculated by DFT This table presents typical data from computational studies on similar, simpler epoxy molecules to illustrate the expected values for 1-(3,4-epoxy-4-methylpentyl)-1-methylallyl acetate.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1,2-epoxy-3-phenoxy propane | B3LYP/6-311++G** | -6.89 | -0.15 | 6.74 |

| 1,2-epoxybutane | Calculated Estimate | -7.10 | 1.50 | 8.60 |

| Cyclohexene oxide | Calculated Estimate | -6.95 | 1.45 | 8.40 |

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. This analysis is critical for understanding the molecule's preferred shapes, which in turn influence its physical properties and biological activity.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy (stable) conformers and the energy barriers between them. By systematically rotating the dihedral angles of the flexible carbon chain, a landscape of energy versus geometry can be constructed. The most stable conformers will be those that minimize steric strain, where bulky groups are positioned far from each other, and torsional strain, which arises from the eclipsing of bonds. For this molecule, key rotations would be around the C-C bonds of the pentyl chain and the C-O bond of the acetate group. The anti conformation, where the largest substituents are 180° apart, is typically the most stable.

Table 2: Example of Relative Conformational Energies for a Simple Alkane (Butane) This data for butane (B89635) illustrates the energy differences between staggered (anti, gauche) and eclipsed conformations that would be calculated for the flexible chain of the target compound.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Anti | 180° | 0 | Most Stable |

| Gauche | 60° | 3.8 | Less Stable |

| Eclipsed (H, CH3) | 120° | 16 | Unstable |

| Fully Eclipsed (CH3, CH3) | 0° | 19 | Least Stable (Transition State) |

Reaction Pathway Modeling and Transition State Theory

Reaction pathway modeling is used to elucidate the step-by-step mechanism of chemical reactions. For this compound, the most significant reaction is the ring-opening of the strained epoxide. This can be catalyzed by either acids or bases.

Transition State Theory (TST) provides a framework for calculating the rates of these reactions. Computational chemists use methods like DFT to locate the transition state (TS) on the potential energy surface—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

For an acid-catalyzed ring-opening, the mechanism involves initial protonation of the epoxide oxygen, followed by nucleophilic attack on one of the epoxide carbons. Calculations on similar epoxides show that the nucleophile preferentially attacks the more substituted carbon, proceeding through a mechanism with SN1-like character. Conversely, under basic conditions, the reaction follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. Modeling these pathways for the target molecule would determine the activation energies for each step and predict the regioselectivity of the ring-opening.

Table 3: Illustrative Activation Energies for Propylene (B89431) Oxide Hydrolysis Data adapted from theoretical studies on propylene oxide to show typical energy barriers for different epoxide ring-opening mechanisms.

| Mechanism | Description | Calculated Activation Energy (kcal/mol, Gas Phase) |

|---|---|---|

| SN1-like | Acid-catalyzed, attack at more substituted carbon | 18.4 |

| Borderline SN2 | Acid-catalyzed, attack at more substituted carbon | 6.7 |

| Pure SN2 | Acid-catalyzed, attack at less substituted carbon | 7.9 |

Molecular Dynamics Simulations of Compound Behavior in Model Environments

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's behavior in different environments, such as in a vacuum, in a solvent like water, or within a polymer matrix.

For this compound, MD simulations would require a force field—a set of parameters that defines the potential energy of the system based on the positions of its atoms. Simulations could track the molecule's conformational changes, its interactions with solvent molecules (e.g., the formation of hydrogen bonds), and its diffusion characteristics. By running simulations at different temperatures, one could also predict properties like the glass transition temperature if the compound were part of a larger polymer system.

Table 4: Representative Parameters Used in Molecular Dynamics Simulations of Epoxy Systems This table lists typical components and conditions for an MD simulation of an epoxy-containing system.

| Parameter | Typical Value / Description |

|---|---|

| Force Field | IFF-R, OPLS, CHARMM, ReaxFF |

| Ensemble | NPT (constant number of particles, pressure, temperature) |

| Temperature | 300 K (Room Temperature) |

| Pressure | 1 atm |

| Time Step | 1 fs (femtosecond) |

| Simulation Length | 1-100 ns (nanoseconds) |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. The fundamental principle is that the structure of a molecule dictates its properties.

In a QSPR study of this compound and related compounds, the first step would be to calculate a set of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Thousands of such descriptors can be generated. The next step involves using statistical methods, like multiple linear regression or machine learning algorithms, to build a mathematical model that links these descriptors to a specific property of interest (e.g., boiling point, solubility, or reaction rate constant).

Once a statistically valid model is developed, it can be used to predict the properties of new, unsynthesized compounds, accelerating the design of molecules with desired characteristics. For instance, a QSPR model could be developed to predict the reactivity of various epoxides in ring-opening reactions based on descriptors related to the electronic structure of the epoxide ring and steric hindrance around it.

Table 5: Example of Molecular Descriptors Used in QSPR Models A selection of common descriptors that would be calculated to build a QSPR model for the target compound.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight, Number of O atoms | Basic composition |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and charge distribution |

Advanced Analytical Methodologies for Research on 1 3,4 Epoxy 4 Methylpentyl 1 Methylallyl Acetate

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is fundamental in the analysis of terpene derivatives, serving to separate the target compound from reaction byproducts, starting materials, or other components in a mixture. nih.gov The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) Method Development

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl acetate (B1210297). phytochemia.com Method development focuses on optimizing the separation efficiency and ensuring the compound does not degrade during analysis. A common approach involves coupling GC with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. omicsonline.org

A typical GC-MS method would be developed to achieve a balance between resolution and analysis time. Key parameters are detailed in the table below.

Table 1: Illustrative GC Method Parameters for Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A non-polar column provides good separation for moderately polar terpenes based on boiling point and weak intermolecular interactions. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample without thermal degradation. nih.gov |

| Oven Program | Initial 60°C (hold 2 min), ramp 5°C/min to 240°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas to move the sample through the column. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data, allowing for positive identification of the compound through its fragmentation pattern. |

| MS Conditions | Ion Source: 230°C; Scan Range: 50-500 m/z | Standard conditions for electron impact ionization and detection of expected fragments. rsc.org |

High-Performance Liquid Chromatography (HPLC) Method Development

For compounds that may be thermally sensitive or for preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. nih.gov Given the moderate polarity of the target molecule due to its ester and epoxide groups, reversed-phase HPLC is a suitable approach.

Method development would focus on selecting the appropriate column and mobile phase to achieve optimal separation. A C18 column is a common choice for its versatility with moderately polar organic molecules.

Table 2: Illustrative HPLC Method Parameters for Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separating compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) | A gradient elution (e.g., starting at 50% A, increasing to 95% A over 20 minutes) is effective for separating components with different polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate balancing separation time and efficiency. |

| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV-Vis (at 210 nm) or Mass Spectrometer (MS) | The ester carbonyl provides weak UV absorbance at low wavelengths. An MS detector offers greater sensitivity and structural information. |

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods can confirm the presence of functional groups, advanced techniques are necessary to elucidate the complex three-dimensional structure and fragmentation behavior of 1-(3,4-Epoxy-4-methylpentyl)-1-methylallyl acetate.

Advanced NMR Spectroscopy for Stereochemical Assignment

The structure of this compound contains two stereocenters: the carbon atom of the epoxy ring bonded to the alkyl chain and the chiral quaternary carbon bearing the acetate group. This results in the possibility of multiple diastereomers. Advanced Nuclear Magnetic Resonance (NMR) techniques are essential for assigning the relative stereochemistry.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose. ipb.pt This experiment detects correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. wordpress.com By irradiating specific protons and observing which other protons show an enhanced signal, the spatial relationships within the molecule can be mapped.

For example, a NOESY experiment could distinguish between diastereomers by observing the correlation (or lack thereof) between the proton on the epoxide ring and the methyl or vinyl protons attached to the other stereocenter. Such assignments are often supported by computational methods like DFT-GIAO calculations to predict chemical shifts and confirm the proposed stereochemistry. researchgate.net

Mass Spectrometry Fragmentation Pathway Analysis

In addition to identification, mass spectrometry (MS) provides significant structural information through the analysis of fragmentation patterns. libretexts.org Under electron impact (EI) ionization, the molecular ion of this compound ([C12H20O3]+•) will undergo predictable fragmentation based on its functional groups.

Key fragmentation pathways include: